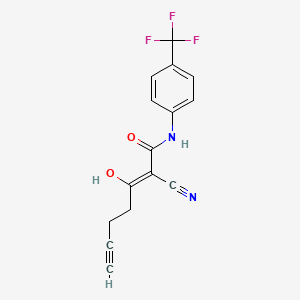![molecular formula C24H32N2OS2 B1192911 1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one](/img/structure/B1192911.png)
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is a novel antitumor compound with selective anti-Helicobacter pylori activity. It was isolated from the culture broth of Nocardia sp. ML96-86F2. This compound has shown significant potential in inhibiting the growth of human gastric and colorectal cancer cell lines, particularly when cocultured with organ-derived stromal cells .
Preparation Methods
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is synthesized through a multistep process starting from 2-methyl-3-oxo-3-(phenylamino)-propanoic acid. The key steps include Suzuki–Miyaura coupling with ester and thiocyanate–isothiocyanate rearrangement of the intermediate . The reactions are typically performed in flame-dried glassware under an argon atmosphere to prevent moisture interference .
Chemical Reactions Analysis
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring structure.
Common reagents used in these reactions include triflic acid for substitution and PPh3 as a catalyst for alkyne-based reactions . Major products formed from these reactions include phenyl-substituted analogs and iminodithiocarbonate derivatives .
Scientific Research Applications
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a modulator of tumor-stromal cell interactions.
Biology: Studied for its selective anti-Helicobacter pylori activity.
Medicine: Investigated for its antitumor effects against gastric and colorectal cancer cell lines.
Mechanism of Action
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one exerts its effects by inhibiting mitochondrial respiratory chain complex I, leading to acidification of the tumor environment. This acidification inhibits the growth of cancer cells by lowering the pH inside and outside the cells . Additionally, intervenolin induces the secretion of thrombospondin-1 from stromal cells, which negatively modulates cancer cell growth .
Comparison with Similar Compounds
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is unique due to its dual activity as an antitumor and anti-Helicobacter pylori agent. Similar compounds include:
Leucinostatins: Modulate tumor-stromal cell interactions but lack anti-Helicobacter pylori activity.
NBRI16716s: Show potent antitumor activity but do not target Helicobacter pylori
This compound’s ability to target both cancer cells and Helicobacter pylori makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H32N2OS2 |
|---|---|
Molecular Weight |
428.65 |
IUPAC Name |
1-[[Bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one |
InChI |
InChI=1S/C24H32N2OS2/c1-17(2)10-9-11-18(3)14-15-21-19(4)23(27)20-12-7-8-13-22(20)26(21)16-25-24(28-5)29-6/h7-8,10,12-14H,9,11,15-16H2,1-6H3/b18-14+ |
InChI Key |
IOISSMFNVJUMMP-NBVRZTHBSA-N |
SMILES |
O=C1C(C)=C(C/C=C(C)/CC/C=C(C)\C)N(C/N=C(SC)/SC)C2=C1C=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Intervenolin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





